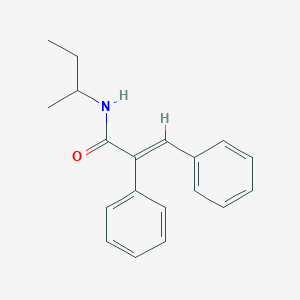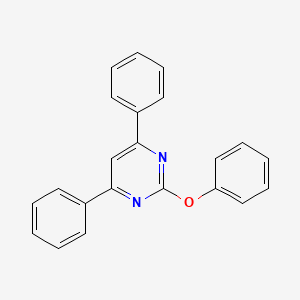![molecular formula C20H30N4O B5300138 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine, also known as BIMM-126, is a small molecule drug that has been used in scientific research for its potential therapeutic effects. The compound was first synthesized in 2009 and since then, several studies have been conducted to investigate its mechanism of action and potential applications in various fields.
作用機序
The exact mechanism of action of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine is not fully understood, but studies have suggested that it may work by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its inhibition can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine has been shown to have several biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine in lab experiments is its specificity for the Akt/mTOR signaling pathway. This allows researchers to study the effects of inhibiting this pathway in a controlled manner. However, one limitation is that the compound has not yet been tested in clinical trials, so its potential therapeutic effects in humans are still unknown.
将来の方向性
There are several future directions for research on 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine. One area of interest is its potential use in combination therapy with other cancer drugs. Another area of research is its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine in humans.
合成法
The synthesis of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine involves several steps, starting with the reaction between 2-methoxyphenylacetic acid and 1,2-dibromoethane to form 2-(2-methoxyphenyl)ethyl bromide. This compound is then reacted with 1-(2-butyl-1H-imidazol-4-yl)methanamine to form the intermediate, 1-(2-butyl-1H-imidazol-4-yl)methyl-2-(2-methoxyphenyl)ethylamine. Finally, this intermediate is reacted with 2-methylpiperazine to form the desired product, 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine.
科学的研究の応用
1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine has been used in several scientific research studies due to its potential therapeutic effects. One of the main areas of research has been in the field of cancer treatment. Studies have shown that 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-[(2-butyl-1H-imidazol-5-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-4-5-10-20-21-13-17(22-20)15-23-11-12-24(14-16(23)2)18-8-6-7-9-19(18)25-3/h6-9,13,16H,4-5,10-12,14-15H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTQPSLPEYEYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CCN(CC2C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Butyl-1H-imidazol-4-YL)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5300061.png)
![1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5300074.png)


![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300111.png)
![N-methyl-3-(1H-tetrazol-1-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5300118.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)
![N-cyclopropyl-2,4-difluoro-3-methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5300132.png)
![7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300146.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5300154.png)
![4-(4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)butanenitrile](/img/structure/B5300160.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5300174.png)